LS tetrasaccharide d

Übersicht

Beschreibung

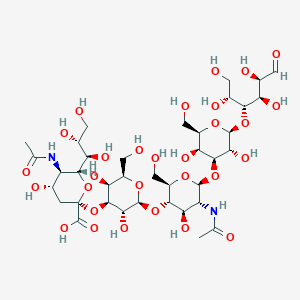

The compound (2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid is a complex organic molecule with multiple hydroxyl, acetamido, and carboxylic acid functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise reaction conditions to ensure the correct stereochemistry and functional group placement. Common synthetic routes include:

Glycosylation Reactions: These reactions are used to form the glycosidic bonds between sugar units.

Acetylation: Introduction of acetamido groups through acetylation reactions.

Hydroxylation: Addition of hydroxyl groups to specific carbon atoms.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale glycosylation and acetylation processes, utilizing automated reactors to maintain precise temperature and pH conditions. The use of biocatalysts or enzymes may also be employed to enhance the efficiency and selectivity of the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can replace hydroxyl groups with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Nucleophiles: Halides, amines, thiols.

Major Products

Oxidation Products: Ketones, aldehydes.

Reduction Products: Alcohols.

Substitution Products: Halides, amines, ethers.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis : LS tetrasaccharide D serves as a precursor in the synthesis of more complex oligosaccharides and glycoconjugates. Its diverse functional groups facilitate various chemical reactions, enabling the development of new materials and drugs.

Biology

- Biochemical Probes : The compound is studied for its role in cellular processes. It can act as a probe to investigate glycan interactions in biological systems, particularly in understanding cell signaling and recognition mechanisms.

Medicine

- Therapeutic Potential : Research indicates that this compound may have immunomodulatory effects, making it a candidate for developing therapies against infectious diseases, such as influenza. A study demonstrated that liposomal formulations incorporating sialylated compounds like this compound could inhibit influenza virus infectivity, extending survival rates in animal models .

Industry

- Pharmaceutical Production : The compound is utilized in the pharmaceutical industry as a precursor for drug development. Its ability to modify biological responses makes it an attractive candidate for creating novel therapeutics.

Case Study 1: Influenza Treatment

A significant application of this compound was highlighted in a study involving liposomal decoys designed to capture the influenza A virus. The research demonstrated that liposomes functionalized with sialylated oligosaccharides, including this compound, could effectively bind to viral hemagglutinin, inhibiting infection and improving survival rates in mice . This suggests potential therapeutic applications for treating influenza and possibly other viral infections.

Case Study 2: Biomarker Potential

This compound has been detected in various food sources, including poultry and pigs. Its presence may serve as a biomarker for dietary intake of these foods . This application opens avenues for nutritional research and food safety assessments.

Data Tables

Wirkmechanismus

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The presence of multiple hydroxyl and acetamido groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- **(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

- **(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxane-4-carboxylic acid

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its ability to form multiple hydrogen bonds and interact with various molecular targets makes it a valuable compound for research and industrial applications.

Biologische Aktivität

LS tetrasaccharide d (LST-d) is a complex oligosaccharide belonging to the class of n-acylneuraminic acids, characterized by its unique structural and functional properties. This article presents a detailed overview of its biological activity, including mechanisms of action, potential applications in medicine and industry, and relevant case studies.

Structure and Properties

This compound is composed of multiple hydroxyl, acetamido, and carboxylic acid functional groups, which contribute to its biochemical interactions. The specific stereochemistry and functional group arrangement enable LST-d to engage with various biological targets, influencing cellular processes.

Molecular Structure

The molecular formula for LST-d is complex, reflecting its intricate structure:

- Chemical Formula : C₁₄H₁₉N₃O₁₄

- Molecular Weight : 405.3 g/mol

This compound exerts its effects through interactions with specific enzymes and receptors. The presence of multiple hydroxyl groups allows it to form hydrogen bonds, facilitating its role in various biochemical pathways:

- Enzyme Interaction : LST-d can act as a substrate for glycosidases, influencing glycan metabolism.

- Receptor Binding : It has been shown to interact with sialic acid-binding immunoglobulin-type lectins (Siglecs), which play critical roles in immune response modulation .

Biological Activity

The biological activity of this compound has been explored in several contexts:

- Immune Modulation : LST-d influences the differentiation of macrophages through Siglec receptors, impacting immune responses in conditions like pancreatic cancer .

- Glycan Recognition : It participates in cellular signaling as a ligand for various receptors, affecting cell adhesion and migration .

- Potential Therapeutic Applications : Research indicates that LST-d could be developed as a therapeutic agent for diseases involving glycan-mediated interactions .

Case Studies

- Pancreatic Cancer Research :

- Glycan Analysis Techniques :

Applications in Research and Industry

This compound holds promise in various fields:

- Biomedical Research : Its role in immune modulation makes it a candidate for further investigation in immunotherapy.

- Pharmaceutical Development : LST-d can serve as a building block in the synthesis of more complex therapeutic agents due to its unique chemical properties.

- Food Science : As it has been detected in various food sources such as chicken and pigs, LST-d may also serve as a biomarker for dietary intake analysis .

Data Summary Table

| Property | Description |

|---|---|

| Common Name | This compound |

| Class | N-acylneuraminic acids |

| Molecular Formula | C₁₄H₁₉N₃O₁₄ |

| Molecular Weight | 405.3 g/mol |

| Biological Functions | Immune modulation, glycan recognition |

| Potential Applications | Therapeutics in cancer, dietary biomarkers |

Eigenschaften

IUPAC Name |

(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H62N2O29/c1-10(46)38-19-12(48)3-37(36(59)60,67-30(19)22(53)14(50)5-41)68-32-24(55)17(8-44)62-35(27(32)58)65-29-18(9-45)63-33(20(25(29)56)39-11(2)47)66-31-23(54)16(7-43)61-34(26(31)57)64-28(15(51)6-42)21(52)13(49)4-40/h4,12-35,41-45,48-58H,3,5-9H2,1-2H3,(H,38,46)(H,39,47)(H,59,60)/t12-,13-,14+,15+,16+,17+,18+,19+,20+,21+,22+,23-,24-,25+,26+,27+,28+,29+,30+,31-,32-,33-,34-,35-,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILRKELAUAFUGGJ-QUBYPVFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)OC4C(C(OC(C4O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H62N2O29 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201045138 | |

| Record name | LS tetrasaccharide d | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201045138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

998.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100789-83-1 | |

| Record name | O-(N-Acetyl-α-neuraminosyl)-(2→3)-O-β-D-galactopyranosyl-(1→4)-O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→3)-O-β-D-galactopyranosyl-(1→4)-D-glucose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100789-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | LS tetrasaccharide d | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201045138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.